molecular formula C26H23NO2 B421656 {6-[(trityloxy)methyl]-2-pyridinyl}methanol

{6-[(trityloxy)methyl]-2-pyridinyl}methanol

Katalognummer: B421656
Molekulargewicht: 381.5g/mol
InChI-Schlüssel: MJRNUUJVPHTFSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{6-[(trityloxy)methyl]-2-pyridinyl}methanol: is a complex organic compound that features a pyridine ring substituted with a triphenylmethoxymethyl group and a hydroxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {6-[(trityloxy)methyl]-2-pyridinyl}methanol typically involves multi-step organic reactions. One common method includes the protection of the hydroxyl group followed by the introduction of the triphenylmethoxymethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods often utilize catalysts like Raney nickel and solvents like low boiling point alcohols to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

{6-[(trityloxy)methyl]-2-pyridinyl}methanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyridine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce various alcohols and ethers.

Wissenschaftliche Forschungsanwendungen

{6-[(trityloxy)methyl]-2-pyridinyl}methanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of {6-[(trityloxy)methyl]-2-pyridinyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{6-[(trityloxy)methyl]-2-pyridinyl}methanol is unique due to the presence of the triphenylmethoxymethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.

Eigenschaften

Molekularformel

C26H23NO2

Molekulargewicht

381.5g/mol

IUPAC-Name

[6-(trityloxymethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C26H23NO2/c28-19-24-17-10-18-25(27-24)20-29-26(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-18,28H,19-20H2

InChI-Schlüssel

MJRNUUJVPHTFSD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4=CC=CC(=N4)CO

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4=CC=CC(=N4)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.